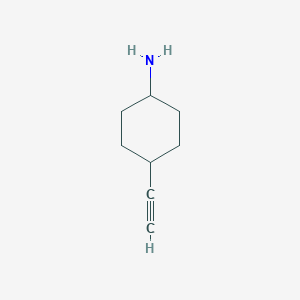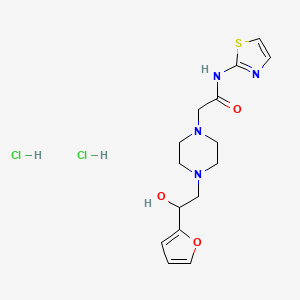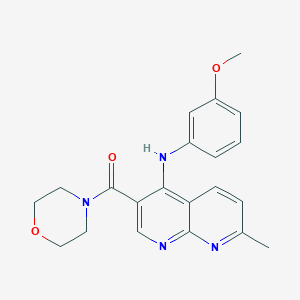![molecular formula C18H13Cl2NO2 B2721918 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone CAS No. 329778-21-4](/img/structure/B2721918.png)
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a chemical compound that has been studied for its various properties . It is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of this compound involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . Another method involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques such as H1-NMR, C13-NMR, Mass spectroscopy, and FT-IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in different solvents, taking into consideration the solvent parameters like dielectric constant (ε) and refractive index (η) of different solvent polarities . The compound exhibits medium to very strong fluorescence emission bands in the visible region with concomitant Stokes shifts of ≈280 nm upon excitation at their respective λmax values .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated in different solvents. The ground state (μg) and excited state (μe) dipole moments were calculated .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction and Photoelectrochemical Processes
Research by Calabrese, Buchanan, and Wrighton (1983) explored derivatives of 1,4-naphthoquinone, including 2-chloro-3-[(4-chlorophenethyl)amino]naphthoquinone derivatives, for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. They highlighted the potential of these compounds in catalyzing reduction reactions, indicating their utility in generating valuable chemical reagents through electrochemical means (Calabrese, Buchanan, & Wrighton, 1983).
Synthesis and Biological Activities
Sanjay et al. (2022) conducted a study on the synthesis and characterization of amino analogues of 1,4-naphthoquinone, including this compound, evaluating their antimalarial and anticancer activities. This research demonstrated the compound's potential in contributing to the development of novel therapeutics for treating complex diseases (Sanjay et al., 2022).
Quantum Chemical Approaches and Electro-optic Applications
Dar et al. (2020) presented a quantum chemical approach to understanding the molecular geometry and electronic properties of secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, including analysis on 2-chloro-3-(N,N-dimethyl amino)-1,4-naphthoquinone. Their findings suggest potential applications in electro-optic and nonlinear optical technologies, showcasing the versatility of naphthoquinone derivatives in advanced material science (Dar et al., 2020).
Antifungal and Antimicrobial Studies
Research on 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives by Pawar et al. (2014) showed potent antifungal activities against various strains, highlighting the potential of these compounds in developing new antifungal agents. The study delves into the structure-activity relationship, providing insights into the molecular features contributing to their bioactivity (Pawar et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The enhanced antibacterial activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone and its copper (II) complex against S. aureus apparently reveals them to be superior antibacterial agents than the reference drug ciprofloxacin .
Biochemische Analyse
Biochemical Properties
The biochemical activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is related to its redox and acid–base properties, both of which can be modulated synthetically
Molecular Mechanism
The molecular mechanism of action of this compound could be due to its properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals
Eigenschaften
IUPAC Name |
2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKLJQJZOUJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
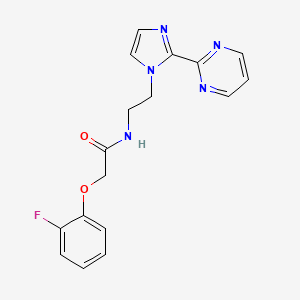
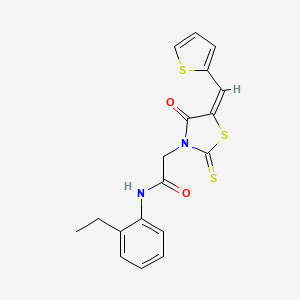
![N-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2721838.png)
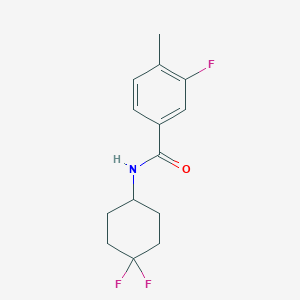
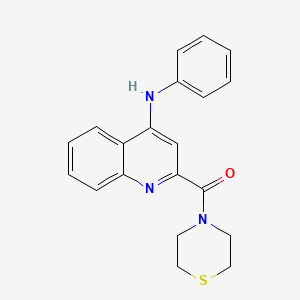
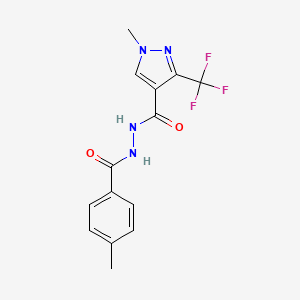
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2721846.png)
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)
